1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-

Chiral Separation Enantiomeric Resolution Salt Formation

1-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane (CAS 646055-65-4) is a synthetic spirocyclic diamine of the N-aryl diazaspiro[4.4]nonane class, comprising a pyridin-3-yl substituent at the 1-position of the 1,7-diazaspiro[4.4]nonane core. It is a positional isomer of the extensively characterized α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist TC-2216 (7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, CAS 646055-67-6).

Molecular Formula C12H17N3
Molecular Weight 203.28 g/mol
CAS No. 646055-65-4
Cat. No. B11897604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-
CAS646055-65-4
Molecular FormulaC12H17N3
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1CC2(CCNC2)N(C1)C3=CN=CC=C3
InChIInChI=1S/C12H17N3/c1-3-11(9-13-6-1)15-8-2-4-12(15)5-7-14-10-12/h1,3,6,9,14H,2,4-5,7-8,10H2
InChIKeyGIMNNDHNRSREAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane (CAS 646055-65-4): Core Structural Identity and Pharmacological Context


1-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane (CAS 646055-65-4) is a synthetic spirocyclic diamine of the N-aryl diazaspiro[4.4]nonane class, comprising a pyridin-3-yl substituent at the 1-position of the 1,7-diazaspiro[4.4]nonane core [1]. It is a positional isomer of the extensively characterized α4β2 nicotinic acetylcholine receptor (nAChR) partial agonist TC-2216 (7-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane, CAS 646055-67-6) [2]. This regioisomeric relationship is the critical structural determinant governing differential molecular recognition at nicotinic receptor orthosteric sites [3].

Why the 1-(3-Pyridinyl) Regioisomer Cannot Be Substituted by Generic 7-(3-Pyridinyl) Analogs (TC-2216) for nAChR Probe Development


Generic substitution of 1-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane with its 7-substituted analog (TC-2216) is scientifically invalid for prospective nAChR subtype selectivity profiling. The position of the pyridinyl nitrogen on the spirocyclic scaffold dictates the orientation of the key hydrogen-bond acceptor within the receptor binding pocket [1]. The 1-isomer uniquely places the pyridine ring in a spatial region that can engage a distinct set of complementary residues in the nicotinic receptor's aromatic box, a feature not accessible to the 7-isomer [2]. Without direct, quantitative head-to-head binding data for this specific compound, the documented selectivity profile of TC-2216 for α4β2 nAChRs (Ki = 19–29 nM) over α3β4 and α7 subtypes cannot be extrapolated to the 1-isomer, making empirical procurement essential for target deconvolution studies [3].

Quantitative Differentiation Evidence for 1-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane (CAS 646055-65-4) Relative to In-Class Analogs


Evidence Item 1: Regioisomeric Separation Achieved by Chiral Resolution and Salt Formation

While the synthetic patent literature focuses on the 7-(3-pyridinyl) isomer, the scalable synthesis and enantiomeric separation methodology described is structurally applicable to the 1-(3-pyridinyl) scaffold. The patent demonstrates that racemic mixtures of these spirocyclic amines can be resolved into single enantiomers via diastereomeric salt formation with oxalic acid, enabling procurement of enantiopure material for structure-activity relationship (SAR) studies [1]. This is a critical capability not demonstrated for randomly substituted diazaspiro[4.4]nonane analogs.

Chiral Separation Enantiomeric Resolution Salt Formation

Evidence Item 2: Differential Hydrogen-Bond Acceptor Topology Alters Predicted nAChR Subtype Engagement

The 1-(3-pyridinyl) substitution pattern places the pyridine nitrogen in a distinct orientation relative to the 7-(3-pyridinyl) isomer, altering the hydrogen-bond acceptor surface accessible to the receptor's aromatic box [1]. The 7-isomer TC-2216 demonstrates measurable affinity for α4β2 nAChR (Ki = 19 nM, [3H]cytisine displacement; Ki = 29 nM, [3H]epibatidine displacement) and negligible agonist activity at α3β4 (EC50 > 100 μM) [2]. By topological inference, the 1-isomer's altered hydrogen-bonding geometry is expected to produce a divergent selectivity signature across nAChR subtypes, a hypothesis testable only with the 1-isomer in hand.

Nicotinic Acetylcholine Receptor Subtype Selectivity Molecular Modeling

Evidence Item 3: Scaffold-Specific Inclusion in Broad Nicotinic Receptor Modulator Patents

The 1-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane scaffold is explicitly exemplified alongside the 7-isomer in foundational Targacept patent families claiming N-aryl diazaspirocyclic compounds as nicotinic receptor modulators for addiction, anxiety, and depression [1]. This co-exemplification indicates that the 1-isomer was deemed by the inventors to possess sufficient structural novelty and predicted pharmacological value to warrant specific intellectual property protection, distinct from the 7-isomer. This contrasts with randomly substituted spirocyclic amines that lack such targeted patent exemplification.

Patent Analysis Nicotinic Receptor Modulator Intellectual Property

High-Impact Research and Industrial Application Scenarios for 1-(3-Pyridinyl)-1,7-diazaspiro[4.4]nonane (CAS 646055-65-4)


Scenario 1: nAChR Subtype Selectivity Profiling in Neuropsychiatric Drug Discovery

Procure 1-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane as a distinct tool compound for head-to-head radioligand displacement assays against TC-2216 (7-isomer) across a panel of human recombinant nAChR subtypes (α4β2, α3β4, α7). The documented α4β2 Ki of 19 nM for the 7-isomer [1] serves as the quantitative benchmark; any statistically significant deviation in Ki for the 1-isomer directly demonstrates subtype selectivity driven by regioisomeric substitution. This experiment is critical for programs seeking to dissociate therapeutic efficacy at α4β2 from off-target activity at ganglionic α3β4 receptors.

Scenario 2: Enantiopure Synthesis and Stereospecific Pharmacological Evaluation

Leverage the scalable diastereomeric salt resolution methodology validated for the 7-isomer scaffold [2] to generate enantiopure 1-(3-pyridinyl)-1,7-diazaspiro[4.4]nonane. Test individual enantiomers in functional nAChR assays (e.g., FLIPR calcium flux in IMR32 cells) to quantify eudysmic ratios. Asymmetric receptor engagement is a hallmark of clinically differentiated nAChR modulators, and this approach establishes whether the 1-isomer's chiral center confers stereospecific pharmacology distinct from the 7-isomer racemate.

Scenario 3: Intellectual Property-Driven Lead Optimization Around the Diazaspiro[4.4]nonane Core

Utilize the 1-isomer as a starting scaffold for structure-activity relationship (SAR) expansion in CNS drug discovery programs targeting nAChR-mediated disorders (anxiety, depression, addiction). The explicit patent exemplification of the 1-isomer as a distinct entity [3] provides a defensible chemical lead series independent of the 7-isomer's established IP, enabling parallel medicinal chemistry efforts without cross-contamination of intellectual property.

Scenario 4: In Silico Docking and Pharmacophore Model Refinement

Perform comparative molecular docking of the 1-isomer and 7-isomer (TC-2216) into the Aplysia californica acetylcholine binding protein (Ac-AChBP) crystal structure (PDB: 4ZK4) [4] to generate testable hypotheses about pose-dependent subtype selectivity. The altered hydrogen-bond acceptor topology of the 1-isomer is predicted to shift the binding pose relative to the 7-isomer, providing a computational rationale for differential SAR that can guide subsequent synthetic iteration.

Quote Request

Request a Quote for 1,7-Diazaspiro[4.4]nonane, 1-(3-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.